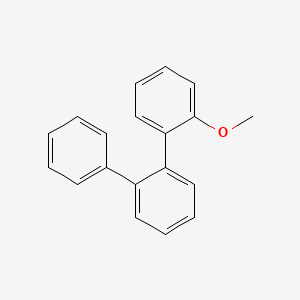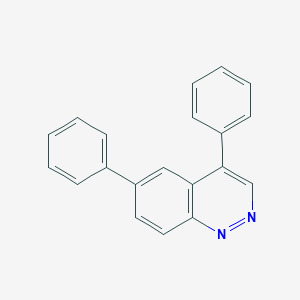
4,6-Diphenylcinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diphenylcinnoline is an organic compound belonging to the cinnoline family, characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Diphenylcinnoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive metallation of 3,4-diphenylcinnoline by sodium metal in tetrahydrofuran under an inert atmosphere can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cyclization reactions and the use of metal catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diphenylcinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reductive metallation using sodium metal in tetrahydrofuran is a notable reaction.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium metal in tetrahydrofuran is used for reductive metallation.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive metallation can yield monomeric dianions .
Aplicaciones Científicas De Investigación
4,6-Diphenylcinnoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a pharmacological agent, particularly in cancer treatment.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Mecanismo De Acción
The mechanism of action of 4,6-Diphenylcinnoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as inhibitors of certain enzymes, affecting cellular processes. The exact pathways and targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
4,6-Diphenylcinnoline can be compared with other cinnoline derivatives and similar heterocyclic compounds:
Similar Compounds: 3,4-Diphenylcinnoline, 2-Amino-4,6-diphenylnicotinonitriles.
Uniqueness: this compound is unique due to its specific structural features and the resulting chemical properties, which make it suitable for various specialized applications.
Propiedades
Fórmula molecular |
C20H14N2 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
4,6-diphenylcinnoline |
InChI |
InChI=1S/C20H14N2/c1-3-7-15(8-4-1)17-11-12-20-18(13-17)19(14-21-22-20)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
MTZGHSHESGUPEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=NC=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


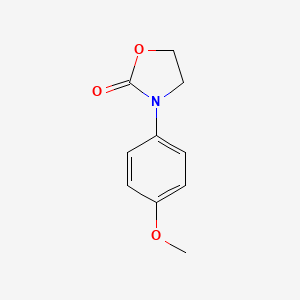
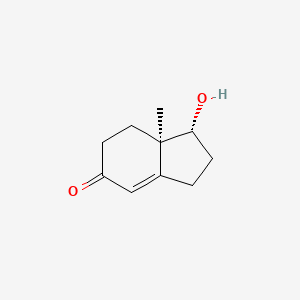
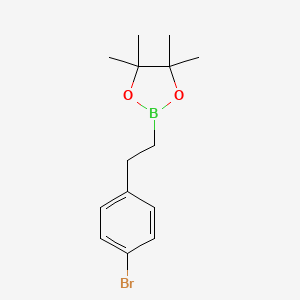

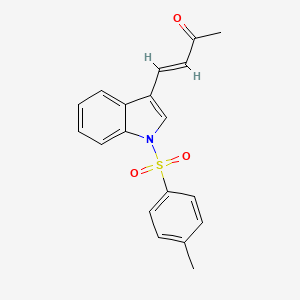

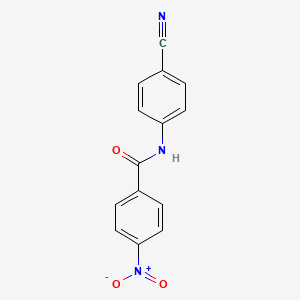
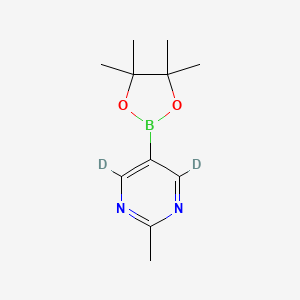
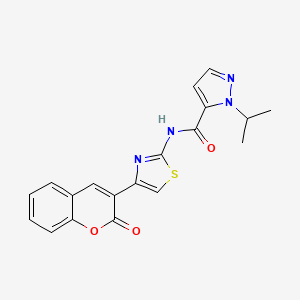
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
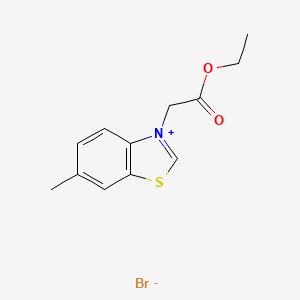

![N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14132080.png)
